

In-Depth Technical Guide: 2-(Pyridin-2-yloxy)ethanamine

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Compound of Interest

Compound Name: 2-(Pyridin-2-yloxy)ethanamine

Cat. No.: B1266459

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CAS Number: 29450-07-5

This technical guide provides a comprehensive overview of **2-(Pyridin-2-yloxy)ethanamine**, a pyridine derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

2-(Pyridin-2-yloxy)ethanamine, also known as 2-(2-aminoethoxy)pyridine, is a bifunctional molecule incorporating a pyridine ring and a primary amine.^[1] Its chemical structure and properties are summarized below.

Property	Value	Source(s)
CAS Number	29450-07-5	[1]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[2]
Molecular Weight	138.17 g/mol	[2]
Appearance	Yellow to orange oil	[3]
Boiling Point	238 °C	[2]
Melting Point	216-222 °C	[2]
Density	1.089 g/cm ³	[4]
Flash Point	95.1 °C	[4]
Refractive Index	1.53	[4]
XLogP3	0.5	[4]
InChI	InChI=1S/C7H10N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2	[2]
SMILES	C1=CC=NC(=C1)OCCN	[5]

Synthesis and Purification

A detailed experimental protocol for the synthesis of **2-(Pyridin-2-yloxy)ethanamine** has been reported. The synthesis involves the reaction of 2-aminoethanol with 2-chloropyridine in the presence of a strong base.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yloxy)ethanamine

Materials:

- 2-Aminoethanol
- 2-Chloropyridine

- Sodium hydride (60% dispersion in mineral oil)
- Dioxane
- Water
- Dichloromethane
- Brine
- Magnesium sulfate
- Silica gel for column chromatography
- Eluent: 50% solution of (80:18:2 $\text{CHCl}_3/\text{MeOH}/\text{concentrated NH}_4\text{OH}$) in dichloromethane

Procedure:

- To a solution of 2-aminoethanol (10.0 mL, 166 mmol) in dioxane (150 mL) at room temperature under a nitrogen atmosphere, slowly add sodium hydride (6.63 g, 166 mmol, 60% dispersion in mineral oil).
- Stir the mixture for 10 minutes.
- Add 2-chloropyridine (15.6 mL, 166 mmol) to the reaction mixture.
- Heat the mixture to reflux and maintain stirring for 14 hours.
- After cooling to room temperature, dilute the reaction mixture with water (100 mL) and dichloromethane (200 mL).
- Separate the aqueous layer and extract it with dichloromethane (2 x 100 mL).
- Combine the organic phases and wash with brine (200 mL).
- Dry the organic phase over magnesium sulfate, filter, and concentrate to yield a crude orange oil.

Purification:

The crude product is purified by flash column chromatography on silica gel.

- Stationary Phase: Silica gel
- Eluent: A 50% solution of a mixture of chloroform, methanol, and concentrated ammonium hydroxide (80:18:2) in dichloromethane.

This purification yields **2-(Pyridin-2-yloxy)ethanamine** as a yellow oil (17.9 g, 78% yield).[3]

Characterization Data

- ^1H NMR (CDCl_3): δ 8.09-8.15 (m, 1H), 7.53-7.56 (m, 1H), 6.80-6.85 (m, 1H), 6.70-6.75 (m, 1H), 4.27-4.31 (m, 2H), 3.06-3.10 (m, 2H).[3]
- Mass Spectrometry (ES): m/z 139 ($\text{M}+\text{H}$) $^+$. [3]

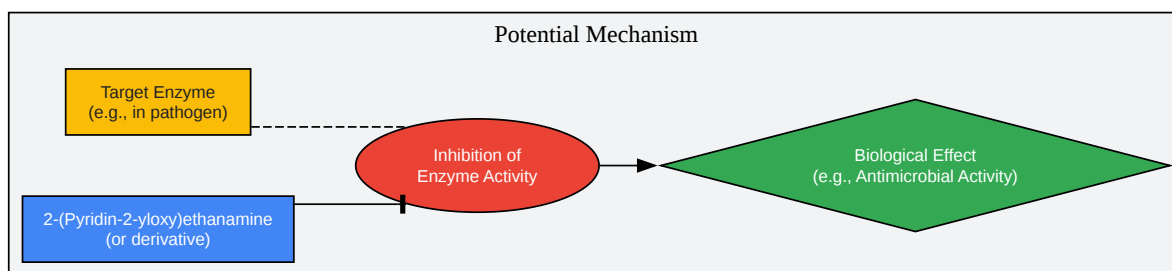
Biological Activity and Potential Applications

While direct and extensive biological studies on **2-(Pyridin-2-yloxy)ethanamine** are limited in the public domain, the broader class of pyridine derivatives is well-recognized for a wide range of pharmacological activities.[6][7] The structural motifs present in this compound suggest several potential areas for investigation in drug discovery.

Potential as an Enzyme Inhibitor

Research on a closely related analog, Methyl[2-(pyridin-2-yloxy)ethyl]amine, suggests potential antimicrobial and antifungal properties.[8] This activity may stem from the inhibition of essential enzymes in pathogens, possibly interfering with processes like nucleic acid synthesis.[8]

Substituted 2-aminopyridines have also been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), indicating a potential for this class of compounds to modulate enzymatic pathways.

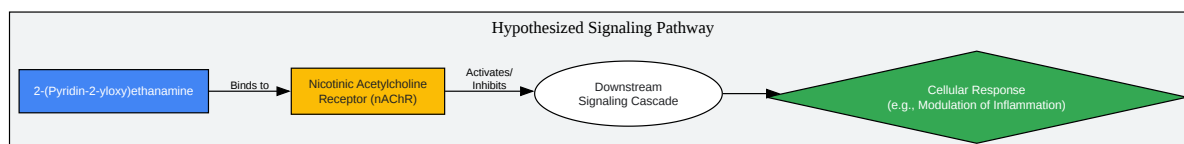


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Caption: Potential mechanism of action via enzyme inhibition.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The isomeric compound, 2-(Pyridin-3-yloxy)ethanamine, and its derivatives have been investigated as modulators of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR). These receptors are implicated in inflammatory processes and neurological disorders. This suggests that **2-(pyridin-2-yloxy)ethanamine** could also be a candidate for investigation as a ligand for nAChRs or other related receptors.

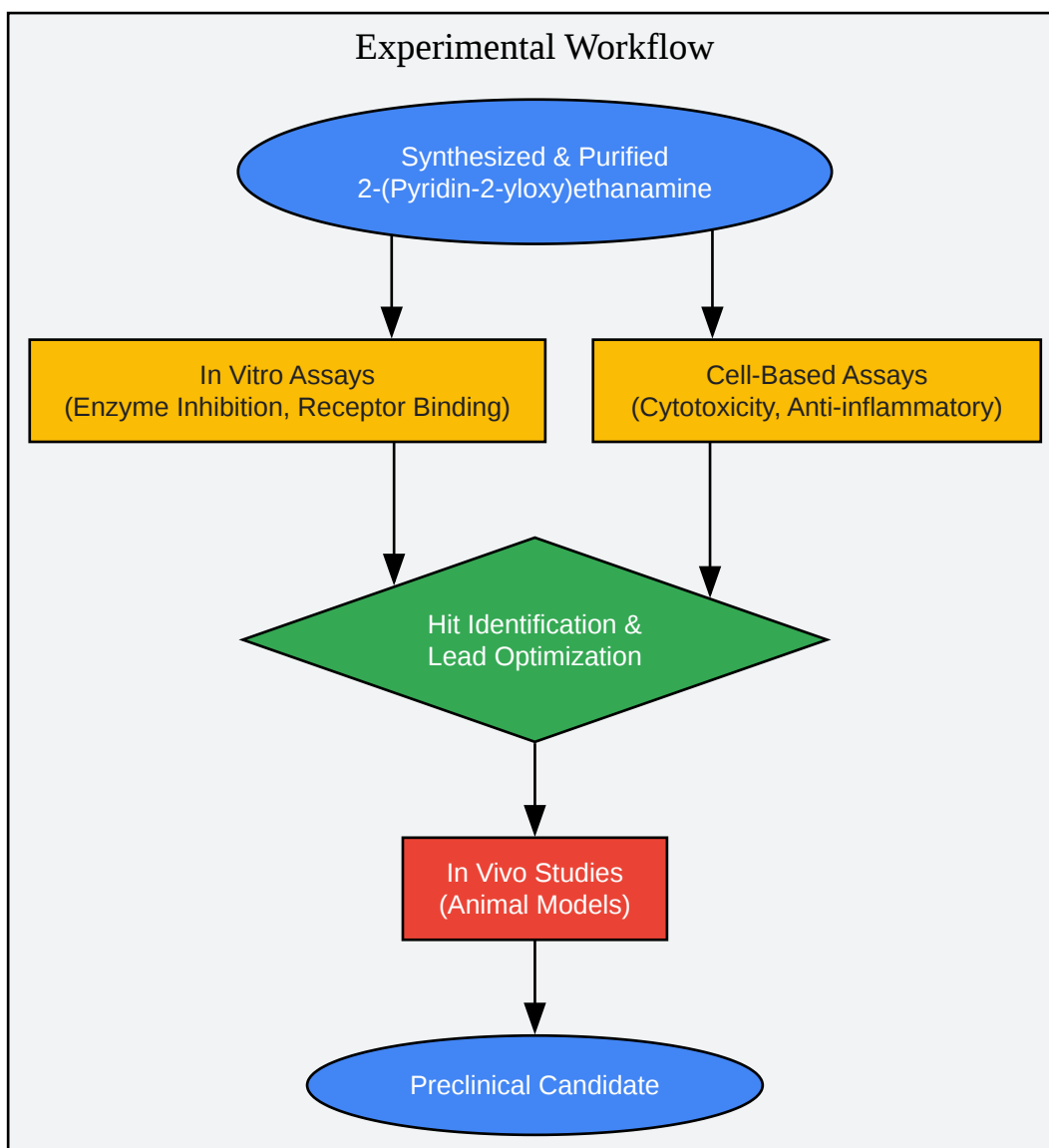


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Caption: Hypothesized modulation of nAChR signaling.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of **2-(Pyridin-2-yloxy)ethanamine**, a general experimental workflow is proposed below.



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Caption: General workflow for biological evaluation.

Safety Information

Detailed toxicological data for **2-(Pyridin-2-yloxy)ethanamine** is not readily available. As with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment (gloves, eye protection) should be worn. Avoid contact with skin and eyes.[4]

Conclusion

2-(Pyridin-2-yloxy)ethanamine is a readily synthesizable pyridine derivative with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While specific biological targets have yet to be definitively identified, the known activities of structurally related compounds suggest potential roles as an enzyme inhibitor or a modulator of nicotinic acetylcholine receptors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in relevant biological models.

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